molecular formula C6H12O6 B12662786 alpha-D-Psicopyranose CAS No. 38029-84-4

alpha-D-Psicopyranose

Cat. No.: B12662786
CAS No.: 38029-84-4
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KAZBKCHUSA-N
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Description

Alpha-D-Psicopyranose is a rare monosaccharide with the molecular formula C6H12O6 It is an epimer of D-fructose at the C3 position and exists predominantly in the pyranose form

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Psicopyranose can be synthesized through the oxidation of D-fructose derivatives. For instance, the oxidation of 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide and acetic anhydride yields 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose, which can then be reduced to 1,2:4,5-di-O-isopropylidene-D-psicopyranose using sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its rarity and specialized applications. similar compounds are often produced through enzymatic processes or chemical synthesis involving protective group strategies to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Psicopyranose undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Dimethyl sulfoxide, acetic anhydride.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as di-O-isopropylidene derivatives .

Scientific Research Applications

Alpha-D-Psicopyranose has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex carbohydrates and studying stereochemistry.

    Biology: Investigated for its role in metabolic pathways and potential as a biomarker.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of rare sugars and as a specialty chemical.

Mechanism of Action

The mechanism by which alpha-D-Psicopyranose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • D-Fructopyranose
  • L-Sorbopyranose
  • Alpha-D-Tagatopyranose
  • Beta-D-Tagatopyranose

Uniqueness

Alpha-D-Psicopyranose is unique due to its specific stereochemistry and the position of its hydroxyl groups, which differentiate it from other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

38029-84-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

LKDRXBCSQODPBY-KAZBKCHUSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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